rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis, is an interesting and complex organic compound. It is a stereoisomer with both enantiomers present in equal proportions, which makes it racemic. This compound's structure includes an indole framework, which is a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of tert-butoxycarbonyl (Boc) protecting group and carboxylic acid functionality suggests it can be widely used in various synthetic applications.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis, involves multi-step synthesis, including protection of the amino group with the tert-butoxycarbonyl group, cyclization to form the indole ring system, and introduction of the carboxylic acid function. The precise steps typically involve selective bromination, nucleophilic substitution, and ring-closing metathesis reactions under specific conditions like controlled temperatures, solvents, and pH levels. Industrial production methods : On an industrial scale, the production of this compound could involve automated synthesis using continuous flow reactors to ensure precise control over reaction parameters and maximize yield while minimizing impurities. The use of catalytic systems may also be optimized to increase efficiency and sustainability.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various types of chemical reactions, including:
Oxidation: : Conversion of specific functional groups into more oxidized forms, which can be done using reagents like chromium trioxide or potassium permanganate.
Reduction: : Transforming double bonds or carbonyl groups into more reduced forms using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Replacement of certain groups within the molecule, typically employing nucleophilic or electrophilic reagents under controlled conditions. Common reagents and conditions : The reactions typically involve reagents like acids, bases, oxidizing agents, reducing agents, and solvents such as methanol, ethanol, or dichloromethane, with reactions carried out at specific temperatures and pH values. Major products formed : Depending on the reaction, products can range from oxidized derivatives, reduced forms, and various substituted indoles, which may exhibit different chemical and physical properties.
Scientific Research Applications
This compound has a broad spectrum of applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, serving as a building block for more intricate compounds.
Biology: : Its derivatives may possess interesting biological activities, making it useful in developing new drugs or bioactive agents.
Industry: : Could be utilized in creating new materials or additives, enhancing the properties of products in various industrial sectors.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level, involving specific binding to target proteins or enzymes, altering their activity or function. This interaction can trigger a cascade of biochemical pathways, ultimately leading to the desired biological or chemical outcome. Detailed mechanisms would vary depending on the specific derivative or application.
Comparison with Similar Compounds
Compared to other similar compounds, rac-(3aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis, stands out due to its unique combination of steric and electronic properties imparted by the tert-butoxycarbonyl protecting group and the indole ring system. Similar compounds might include:
rac-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, trans
rac-(3aS,7aS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis
rac-1-[(methoxy)carbonyl]-octahydro-1H-indole-6-carboxylic acid, cis
These compounds differ in their stereochemistry, substituents, or protecting groups, leading to variations in their reactivity, stability, and applications.
Feel like a deep-dive, or ready to switch gears to something new?
Properties
CAS No. |
2567494-30-6 |
---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.